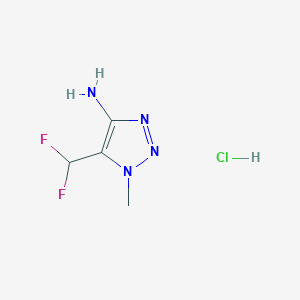

5-(difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-amine hydrochloride

Description

Properties

IUPAC Name |

5-(difluoromethyl)-1-methyltriazol-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F2N4.ClH/c1-10-2(3(5)6)4(7)8-9-10;/h3H,7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGKFEJCBSWTMOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(N=N1)N)C(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClF2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-amine hydrochloride typically involves multiple steps, starting with the formation of the triazole ring. One common method is the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst. The difluoromethyl group can be introduced using reagents such as difluoromethyl sulfide or difluoromethyl iodide .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 5-(Difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, substitution , and nucleophilic addition .

Common Reagents and Conditions:

Oxidation: Using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Reactions with nucleophiles in the presence of a suitable solvent.

Nucleophilic Addition: Using strong nucleophiles such as Grignard reagents or organolithium compounds.

Major Products Formed: The reactions can yield various products, including oxidized or reduced derivatives, substituted analogs, and addition products, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its difluoromethyl group can impart unique properties to the resulting compounds, such as increased stability and altered reactivity.

Biology: In biological research, 5-(difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-amine hydrochloride can be utilized as a probe or inhibitor in biochemical assays. Its ability to interact with specific biological targets makes it valuable for studying enzyme mechanisms and pathways.

Medicine: In the medical field, this compound has potential applications as a pharmaceutical intermediate or active pharmaceutical ingredient (API). Its unique structure may contribute to the development of new drugs with improved efficacy and safety profiles.

Industry: In industry, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 5-(difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-amine hydrochloride exerts its effects depends on its specific application. For example, in biochemical assays, it may act as an inhibitor by binding to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved will vary based on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The compound is compared to three analogs (Table 1):

Table 1: Comparative Analysis of Key Compounds

Key Insights from Comparative Analysis

Triazole vs. Pyrazole Core

- Triazole Derivatives (Target and 1-Methyl analog): The triazole ring offers a planar structure with two adjacent nitrogen atoms, enabling strong hydrogen bonding and π-π interactions. This is advantageous in drug design for target binding .

Pyrazole Derivatives :

Impact of Substituents

Difluoromethyl Group :

- Aromatic vs. Aliphatic Substituents: The 2-methylphenyl group in the pyrazole derivative increases lipophilicity, favoring agrochemical applications (e.g., pesticide formulations) .

Salt Forms and Solubility

- All compounds listed are hydrochloride salts, improving solubility in polar solvents. This is critical for bioavailability in drug delivery .

Biological Activity

5-(Difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-amine hydrochloride is a synthetic organic compound characterized by its unique triazole ring structure and the presence of a difluoromethyl substituent. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as an antimicrobial and antifungal agent. This article delves into its biological activity, mechanisms of action, and relevant research findings.

The compound features a five-membered triazole ring containing three nitrogen atoms, which contributes to its chemical reactivity. The difluoromethyl group enhances lipophilicity and metabolic stability, making it a promising candidate for therapeutic applications. The structural formula can be represented as follows:

Structural Comparison with Analogous Compounds

| Compound Name | Structural Feature | Unique Properties |

|---|---|---|

| 5-(Trifluoromethyl)-1-methyl-1H-1,2,3-triazol-4-amine | Trifluoromethyl group | Higher electron-withdrawing ability |

| 5-(Chloromethyl)-1-methyl-1H-1,2,3-triazol-4-amine | Chloromethyl group | Different reactivity patterns |

| 5-(Bromomethyl)-1-methyl-1H-1,2,3-triazol-4-amine | Bromomethyl group | Varying lipophilicity and reactivity |

Antimicrobial Properties

Research indicates that 5-(difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-amine exhibits significant antimicrobial activity. It has been shown to effectively inhibit various bacterial strains and fungi. For instance:

- Antibacterial Activity : Studies have demonstrated that the compound has a minimum inhibitory concentration (MIC) ranging from 0.25 to 2 μg/mL against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) .

- Antifungal Activity : The compound displays potent antifungal properties comparable to established antifungal agents like fluconazole .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The difluoromethyl group enhances binding affinity through stronger hydrophobic interactions with target proteins. This interaction can modulate enzyme activities via competitive inhibition or allosteric mechanisms.

Study on Antimicrobial Efficacy

A comparative study evaluated the efficacy of various triazole derivatives against MRSA and other bacterial strains. The results indicated that compounds similar to 5-(difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-amine exhibited superior antimicrobial properties compared to traditional antibiotics .

Pharmacological Profile Review

A comprehensive review highlighted the pharmacological potential of 1,2,4-triazoles as a privileged scaffold in drug design. The study emphasized that derivatives with difluoromethyl substitutions often show enhanced biological activities due to improved metabolic stability and solubility .

Q & A

Q. What are the optimal synthetic routes and critical reaction parameters for 5-(difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-amine hydrochloride?

The synthesis of triazole derivatives typically involves cyclocondensation or Huisgen cycloaddition (click chemistry). For this compound, key steps include:

- Precursor selection : Use of difluoromethyl-substituted alkynes/azides for cycloaddition .

- Reaction conditions : Temperature (60–100°C), solvent (DMF or THF), and catalysts (Cu(I) for click chemistry) to ensure regioselectivity .

- Purification : Recrystallization or column chromatography to isolate the hydrochloride salt . Yield optimization may require Design of Experiments (DoE) to assess interactions between variables like pH and temperature .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- NMR : H/F NMR to confirm difluoromethyl group integration and triazole ring substitution patterns .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula validation .

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies should include:

- Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures .

- pH sensitivity : Solubility and degradation tests in aqueous buffers (pH 3–9) .

- Light sensitivity : UV-vis spectroscopy to monitor photodegradation over time .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays .

- Antimicrobial activity : Broth microdilution assays (MIC determination) per CLSI guidelines .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed using analogs of this compound?

- Analog synthesis : Modify substituents (e.g., replacing difluoromethyl with trifluoromethyl or methyl groups) .

- Biological testing : Compare IC values in target assays (e.g., cancer cell lines) to identify critical functional groups .

- Computational modeling : Docking studies with homology models of target proteins (e.g., COX-2 or CYP450 enzymes) .

Q. What strategies resolve contradictions in pharmacological data across studies?

- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify confounding variables (e.g., cell line heterogeneity) .

- Dose-response validation : Replicate studies with standardized protocols (e.g., fixed exposure times) .

Q. What methodologies assess the compound’s environmental fate and ecotoxicology?

- Biodegradation assays : OECD 301F test to measure mineralization rates in soil/water .

- Bioaccumulation : LogP determination via shake-flask method or computational prediction .

Q. How can in silico tools predict metabolic pathways and metabolite toxicity?

- Software : Use Schrödinger’s ADMET Predictor or SwissADME to identify Phase I/II metabolites .

- CYP450 interaction : Molecular dynamics simulations to assess binding to cytochrome isoforms .

Q. What experimental designs mitigate batch-to-batch variability in biological assays?

- Quality control : Implement strict SOPs for synthesis and characterization .

- Blinded testing : Randomize compound batches across assay replicates to reduce bias .

Q. How are degradation pathways elucidated under accelerated stress conditions?

- Forced degradation : Expose to heat (40–60°C), humidity (75% RH), and oxidizers (HO) .

- LC-MS/MS : Identify degradation products and propose fragmentation mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.